3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound that features a pyrazole ring substituted with a carboxylic acid group, two methyl groups, and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the oxetane and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,5-dimethyl-1H-pyrazole with oxetane-3-carboxylic acid in the presence of a suitable catalyst can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-yl)boronic acid
- 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole
Uniqueness: 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the oxetane ring and the carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
3,5-dimethyl-1-(oxetan-3-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-5-8(9(12)13)6(2)11(10-5)7-3-14-4-7/h7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
ULUQQMYTYNUXQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2COC2)C)C(=O)O |
Origin of Product |
United States |
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